N-(5-chloro-2-methoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C20H20ClFN4O2 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1258817 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
- Studies have focused on the synthesis and characterization of nitrogen-containing heterocycles and their derivatives, highlighting methodologies that could be applicable to N-(5-chloro-2-methoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea. These processes often involve reactions with various reagents to produce compounds with potential biological activities, suggesting a pathway for synthesizing and studying similar compounds (Harutyunyan, 2016).
Potential Antipsychotic Agents
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols and their potential as novel antipsychotic agents indicates a methodology for assessing the biological activity of related compounds. These studies involve pharmacological evaluations in animal models to determine their activity profile, which could be relevant for evaluating the effects of this compound on similar targets (Wise et al., 1987).
Antiproliferative Effects on Cancer Cells
- Studies on the antiproliferative effects of certain pyrazole derivatives on cancer cell lines offer a model for investigating the potential anticancer properties of this compound. These research efforts include the synthesis of novel compounds and their evaluation against various cancer cell lines, providing a framework for similar studies (Kim et al., 2011).
Synthesis of Polyureas and Their Properties
- Research on the synthesis and characterization of new polyureas derived from similar compounds provides insights into the chemical properties and potential applications of this compound. These studies explore the structural characteristics and potential uses of polyureas in various fields, suggesting an area of interest for further research on related compounds (Mallakpour et al., 2002).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2/c1-12-19(13(2)26(25-12)11-14-6-4-5-7-16(14)22)24-20(27)23-17-10-15(21)8-9-18(17)28-3/h4-10H,11H2,1-3H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENMXKBBYXIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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